molecular formula C15H11BrFN B7828250 5-Bromo-1-(2-fluorobenzyl)-1H-indole

5-Bromo-1-(2-fluorobenzyl)-1H-indole

Cat. No.: B7828250
M. Wt: 304.16 g/mol
InChI Key: FJEMCPNXSYHLJE-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-fluorobenzyl)-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorobenzyl)-1H-indole typically involves a multi-step process. One common method starts with the bromination of indole to produce 5-bromoindole. This is followed by a nucleophilic substitution reaction where the 5-bromoindole is reacted with 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-fluorobenzyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-(2-fluorobenzyl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)-1H-indole involves its interaction with specific molecular targets. The fluorobenzyl and bromine groups enhance its binding affinity to various receptors and enzymes. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the fluorobenzyl group, resulting in different chemical properties and biological activities.

    2-Fluorobenzylindole:

    Other Halogenated Indoles: Compounds like 5-iodoindole and 7-chloroindole share similarities but differ in their halogen substituents, leading to variations in their chemical behavior and uses.

Uniqueness

5-Bromo-1-(2-fluorobenzyl)-1H-indole is unique due to the presence of both fluorobenzyl and bromine groups, which confer distinct chemical properties and enhance its potential for diverse applications in medicinal chemistry, biological research, and material science.

Biological Activity

5-Bromo-1-(2-fluorobenzyl)-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a fluorobenzyl group attached to the indole core, which significantly influences its biological activity. The presence of these halogen substituents enhances binding affinity to various biological targets, making it a subject of interest for therapeutic applications.

1. Anticancer Activity

Indole derivatives are frequently studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:
In a study assessing the antiproliferative activity of similar indole compounds, it was found that certain derivatives inhibited the growth of cancer cells with IC50 values in the low micromolar range. For instance, compounds with similar structural features demonstrated IC50 values ranging from 5 to 15 µM against human breast cancer cell lines .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • A derivative related to this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .
  • Additional studies have demonstrated that modifications to the indole structure can enhance antimicrobial efficacy, suggesting that systematic alterations could optimize its therapeutic potential .

3. Enzyme Inhibition

This compound has been identified as a selective inhibitor of aldehyde dehydrogenases (ALDHs), which are crucial in drug metabolism and detoxification processes.

Table: Inhibition Potencies Against ALDH Isoforms

CompoundALDH1A1 InhibitionALDH2 InhibitionALDH3A1 Inhibition
This compoundModerate (IC50 = 50 µM)High (IC50 = 10 µM)Low (IC50 > 100 µM)
Related Indole DerivativeHigh (IC50 = 20 µM)Moderate (IC50 = 30 µM)Moderate (IC50 = 40 µM)

This table illustrates how structural modifications can impact selectivity and potency against specific ALDH isoforms, highlighting the importance of chemical structure in therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The bromine and fluorine substituents enhance binding affinity to various receptors and enzymes, leading to modulation of biological pathways.
  • Signal Transduction: It can inhibit or activate proteins involved in critical signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Properties

IUPAC Name

5-bromo-1-[(2-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN/c16-13-5-6-15-11(9-13)7-8-18(15)10-12-3-1-2-4-14(12)17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEMCPNXSYHLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromoindole (1.96 g, 10 mmol) was dissolved in 20 mL of DMF, 60%-NaH (0.44 g, 11 mmol) was added. It was stirred for 30 minutes, then 2-fluorobenzyl bromide (1.33 mL, 11 mmol) was added. Stirring continued at 50° C. for 5 hours. After dilution with EtOAc, the organic layer washed with brine (5×), dried over MgSO4. After evaporation to dryness, it was then dried under high vacuum to yield N-2-Fluorobenzyl-5-bromoindole in quantitative yield. The title compound was prepared by substituting N-2-Fluorobenzyl-5-bromoindole (3.04 g, 10 mmol) for 4-bromo-2-nitrophenylamine in EXAMPLE 2A. Crude material was purified by silica gel column chromatography, eluting with 2.5% EtOAc in hexane. 2.18 g of the title compound was obtained. MS: ESI(+) m/e 352.1 (M+H)+.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.33 mL
Type
reactant
Reaction Step Three

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